molecular formula C13H16O2 B6228499 2-(2-ethoxyphenyl)cyclopentan-1-one CAS No. 1341133-96-7

2-(2-ethoxyphenyl)cyclopentan-1-one

Cat. No.: B6228499
CAS No.: 1341133-96-7
M. Wt: 204.3
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Description

2-(2-Ethoxyphenyl)cyclopentan-1-one is a cyclopentanone derivative featuring an ethoxyphenyl substituent at the 2-position of the cyclopentane ring. The ethoxy group (–OCH₂CH₃) contributes electron-donating effects via resonance and induction, influencing the compound’s reactivity, solubility, and intermolecular interactions. Cyclopentanone derivatives are commonly synthesized via Friedel-Crafts acylation, decarboxylative reactions, or catalytic ketonization .

Properties

CAS No.

1341133-96-7

Molecular Formula

C13H16O2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenyl)cyclopentan-1-one typically involves the condensation of cyclopentanone with 2-ethoxybenzaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid-base catalysts, such as potassium fluoride impregnated alumina, has been shown to enhance the efficiency of the aldol condensation reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxyphenyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration of the phenyl ring.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2-ethoxyphenyl)cyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological, physical, and chemical properties of cyclopentanone derivatives are highly dependent on substituent identity and position. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(2-Ethoxyphenyl)cyclopentan-1-one 2-ethoxyphenyl C₁₃H₁₆O₂ 204.27 Hypothesized applications in fragrance or drug design (inferred from analogs)
2-(4-Acetylphenyl)cyclopentan-1-one 4-acetylphenyl C₁₃H₁₄O₂ 202.25 ¹H NMR: δ 7.95 (d, 2H, Ar–H), 2.60 (s, 3H, COCH₃)
(E)-2-(4-Methoxybenzylidene)cyclopentan-1-one 4-methoxybenzylidene C₁₃H₁₄O₂ 202.25 Curcumin analog; neuropathic pain relief candidate
5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one 2-chlorophenyl, 2,2-dimethyl C₁₃H₁₅ClO 222.71 Chlorine substituent enhances electrophilicity; used in synthetic intermediates
2-(Prop-2-en-1-ylidene)cyclopentan-1-one prop-2-enylidene C₈H₁₀O 122.17 Conjugated dienone system; UV-active applications

Spectroscopic and Reactivity Comparisons

  • NMR Profiles : The ¹H NMR spectrum of 2-(4-acetylphenyl)cyclopentan-1-one exhibits aromatic protons at δ 7.95 ppm and a carbonyl signal at δ 2.60 ppm . In contrast, compounds with electron-donating groups (e.g., methoxy in ) show upfield shifts for aromatic protons, while electron-withdrawing groups (e.g., acetyl ) cause downfield shifts.
  • Reactivity : The ethoxy group in this compound likely enhances ring stability via resonance donation, whereas halogenated derivatives (e.g., ) may undergo nucleophilic substitution. Alkenyl-substituted analogs (e.g., ) exhibit reactivity toward Diels-Alder or Michael additions.

Pharmacological Potential

(E)-2-(4-Methoxybenzylidene)cyclopentan-1-one demonstrates anti-neuropathic pain activity, likely due to its structural resemblance to curcumin . The ethoxyphenyl analog may share similar bioactivity, though substituent differences (ethoxy vs. methoxy) could alter metabolic stability or target affinity.

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